1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone
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Overview
Description
1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone is an organic compound characterized by its unique structure, which includes an acetyloxy group, a cyclohexenyl ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of an alcohol group using acetic anhydride in the presence of a base such as pyridine . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone involves its interaction with specific molecular targets and pathways. The acetyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s structure allows it to participate in various biochemical processes, potentially affecting enzyme activity and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-hydroxy-1-butanone: Similar structure but with a hydroxy group instead of a methoxy group.
1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-ethoxy-1-butanone: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
[3-(3-methoxybutanoyl)-2,4,4-trimethylcyclohex-2-en-1-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O4/c1-10(19-6)9-13(18)15-11(2)14(20-12(3)17)7-8-16(15,4)5/h10,14H,7-9H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMNIZXYQAHBFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1OC(=O)C)(C)C)C(=O)CC(C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587835 |
Source
|
Record name | 3-(3-Methoxybutanoyl)-2,4,4-trimethylcyclohex-2-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945426-70-0 |
Source
|
Record name | 3-(3-Methoxybutanoyl)-2,4,4-trimethylcyclohex-2-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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